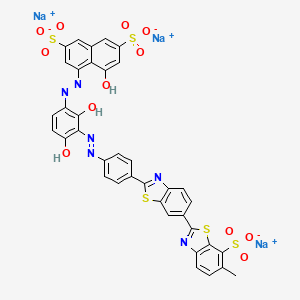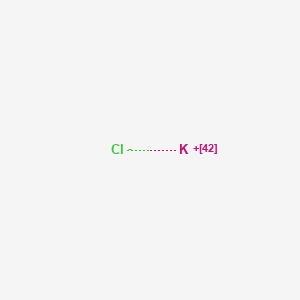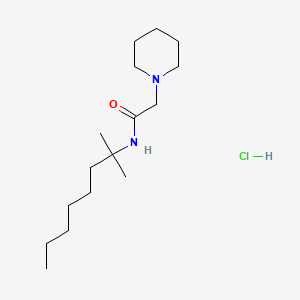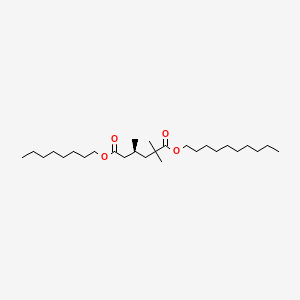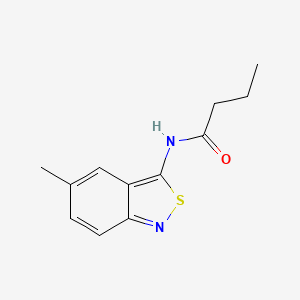
N-(5-Methyl-2,1-benzisothiazol-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Methyl-2,1-benzisothiazol-3-yl)butanamide: is a chemical compound with the molecular formula C12H14N2OS and a molecular weight of 234.317. This compound is known for its unique structure, which includes a benzisothiazole ring fused with a butanamide moiety. It is an achiral molecule, meaning it does not have stereoisomers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methyl-2,1-benzisothiazol-3-yl)butanamide typically involves the reaction of 5-methyl-2,1-benzisothiazole with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be summarized as follows:
Starting Materials: 5-methyl-2,1-benzisothiazole, butanoyl chloride, triethylamine.
Reaction Conditions: Reflux in an appropriate solvent (e.g., dichloromethane) for several hours.
Product Isolation: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the same starting materials and reaction conditions but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(5-Methyl-2,1-benzisothiazol-3-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.
Substitution: The benzisothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(5-Methyl-2,1-benzisothiazol-3-yl)butanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-Methyl-2,1-benzisothiazol-3-yl)butanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(5-Methyl-2,1-benzisothiazol-3-yl)butanamide can be compared with other benzisothiazole derivatives, such as:
N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide: Known for its antidiabetic activity.
2-(1,2-benzisothiazol-3-yloxy)-N-(1-phenylethyl)acetamide: Exhibits antimicrobial properties.
N-(5-Methyl-2,1-benzisothiazol-3-yl)acetamide: Similar structure but with different pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which can differ significantly from other benzisothiazole derivatives.
Properties
CAS No. |
99523-61-2 |
|---|---|
Molecular Formula |
C12H14N2OS |
Molecular Weight |
234.32 g/mol |
IUPAC Name |
N-(5-methyl-2,1-benzothiazol-3-yl)butanamide |
InChI |
InChI=1S/C12H14N2OS/c1-3-4-11(15)13-12-9-7-8(2)5-6-10(9)14-16-12/h5-7H,3-4H2,1-2H3,(H,13,15) |
InChI Key |
HLWRUKKKFOINIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=C2C=C(C=CC2=NS1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




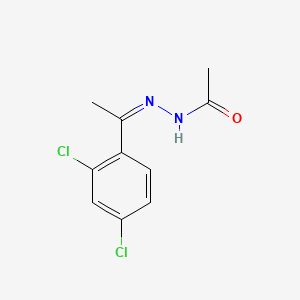
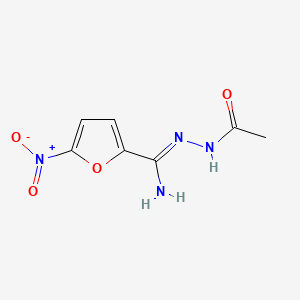
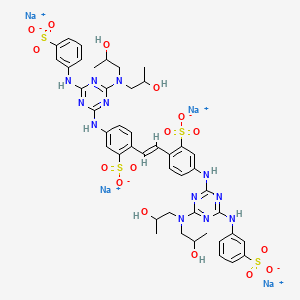
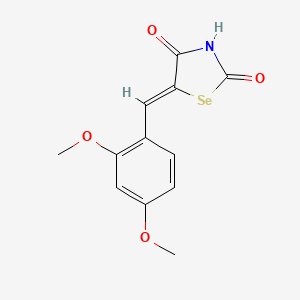
![(E)-but-2-enedioic acid;2-[4-(8-chloro-2-fluoro-6H-benzo[b][4,1]benzoxathiepin-6-yl)piperidin-1-yl]ethyl decanoate](/img/structure/B12729633.png)


